The Physicochemical Landscape of Tert-Butyl Ethyl Oxalate: A Technical Guide
The Physicochemical Landscape of Tert-Butyl Ethyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Asymmetric Diester
Tert-butyl ethyl oxalate (CAS No. 50624-94-7) is an unsymmetrical dialkyl oxalate ester that has garnered significant interest in modern synthetic organic chemistry.[1] Characterized by its two distinct ester functionalities—a sterically hindered tert-butyl group and a more sterically accessible ethyl group—this molecule offers differential reactivity that can be strategically exploited in complex synthetic pathways.[1] Its structure makes it a valuable precursor for generating carbon-centered radicals under mild conditions, such as visible light photoredox catalysis, facilitating challenging carbon-carbon bond formations.[1]
This technical guide provides a comprehensive overview of the core physical properties of tert-butyl ethyl oxalate. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the interplay of these properties and the experimental methodologies used for their determination. This foundational knowledge is critical for professionals in drug development and chemical synthesis for optimizing reaction conditions, ensuring process safety, and predicting the compound's behavior in various chemical environments.
I. Molecular Identity and Structural Characteristics
A precise understanding of the molecular identity is the bedrock of all physicochemical analysis.
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IUPAC Name: 2-O-tert-butyl 1-O-ethyl oxalate[2]
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Synonyms: Oxalic acid tert-butyl ester ethyl ester, 1-tert-butyl 2-ethyl oxalate, Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester[2][3]
The asymmetric nature of the molecule, with a bulky tert-butyl group on one side and a linear ethyl group on the other, is the primary determinant of its physical and chemical behavior.
II. Core Physical Properties: A Quantitative Overview
The physical properties of tert-butyl ethyl oxalate dictate its handling, application, and behavior as a solvent or reagent. The following table summarizes the key quantitative data available from established chemical databases and suppliers.
| Property | Value | Source(s) |
| Appearance | Colorless to Light Yellow Liquid | [3][5] |
| Boiling Point | 199.6 °C at 760 mmHg | Huateng Pharma[6] |
| 48 °C at 1.0 Torr | ChemicalBook[3] | |
| Density | 1.039 g/cm³ | Huateng Pharma[6] |
| Flash Point | 75.3 °C | Huateng Pharma[6] |
| Refractive Index (n_D) | Data not available. (See Section III for context) | |
| Water Solubility | Insoluble (predicted) | General Ester Properties[7] |
| LogP (Octanol/Water) | 1.91 (Calculated) | Chemspace[4] |
| Polar Surface Area | 52.6 Ų (Calculated) | PubChem[2] |
III. In-Depth Analysis of Physicochemical Parameters
Physical State and Appearance
Tert-butyl ethyl oxalate exists as a colorless to light yellow transparent liquid at standard temperature and pressure.[3][5][6] The absence of a defined melting point in typical databases, coupled with its liquid form, suggests a melting point well below ambient temperature. For comparison, the related symmetric diester, diethyl oxalate, melts at -41 °C.
Thermal Properties: Boiling Point and Flash Point
The boiling point of tert-butyl ethyl oxalate is reported to be approximately 199.6 °C at atmospheric pressure (760 mmHg).[6] This relatively high boiling point is consistent with its molecular weight and polar ester groups, which lead to significant dipole-dipole interactions between molecules. Under vacuum, the boiling point is substantially lower (e.g., 48 °C at 1.0 Torr), which is a crucial consideration for purification by vacuum distillation to prevent thermal decomposition.[3]
The flash point of 75.3 °C classifies it as a combustible liquid.[2][6] This value indicates the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air, a critical parameter for establishing safe handling and storage protocols to mitigate fire hazards.
Density and Refractive Index
The density is approximately 1.039 g/cm³, indicating that it is slightly denser than water.[6]
Solubility Profile and Partition Coefficient
As with most esters of its size, tert-butyl ethyl oxalate is predicted to be poorly soluble or insoluble in water.[7] Ester molecules can act as hydrogen-bond acceptors at their carbonyl oxygens but lack hydrogen-bond donor capabilities, limiting their miscibility with strongly protic solvents like water.[2] Conversely, it is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
The calculated octanol-water partition coefficient (LogP) of 1.91 indicates a moderate lipophilicity.[4] This suggests the molecule has a greater affinity for nonpolar environments (like octanol) than for polar ones (like water), reinforcing the predicted low water solubility. This property is essential for predicting its behavior in biphasic reaction systems and its potential for bioaccumulation.
IV. Experimental Methodologies for Property Determination
The trustworthiness of physical property data hinges on the validity of the methods used for their measurement. While specific, published protocols for tert-butyl ethyl oxalate are scarce, the following outlines the standard, authoritative methodologies for determining these key parameters for a liquid organic compound.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of tert-butyl ethyl oxalate.
Boiling Point Determination
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, especially for compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
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Protocol (General):
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A sample of the purified liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.
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The system is evacuated to a stable, known pressure (e.g., 1.0 Torr).
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The flask is heated gently (e.g., using an oil bath) to induce boiling.
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The temperature of the vapor distilling into the condenser is recorded using a calibrated thermometer. This temperature is the boiling point at the measured pressure.
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Causality: Using a vacuum lowers the required boiling temperature, preventing the potential for thermal degradation of the ester, thus ensuring the measured value corresponds to the boiling of the intact molecule.
Density Measurement
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Principle: Density is the mass of a substance per unit volume (g/cm³). A pycnometer (or specific gravity bottle) allows for the precise measurement of the volume of a liquid.
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Protocol (General):
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The empty pycnometer is weighed accurately.
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It is filled with the sample liquid, and care is taken to remove any air bubbles. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20 °C) in a water bath.
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The filled pycnometer is weighed again.
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The process is repeated with a reference substance of known density (typically deionized water).
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The density of the sample is calculated from the weights and the known density of water.
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-
Causality: This gravimetric method is highly accurate and reproducible, providing a fundamental physical constant that is sensitive to impurities.
Refractive Index Measurement
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Principle: The refractive index measures how light propagates through a substance and is dependent on temperature and the wavelength of light. It is a highly sensitive probe of a substance's purity.
-
Protocol (General):
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An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
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A few drops of the liquid sample are placed on the prism of the refractometer.
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The prisms are closed, and the sample is allowed to thermally equilibrate to a standard temperature (typically 20 °C), often controlled by an external water bath.
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Light from a monochromatic source (typically the sodium D-line, 589 nm) is passed through the sample.
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The instrument is adjusted until the borderline between the light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read directly from the calibrated scale.
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Causality: The refractive index is unique for a pure compound under specific conditions. Its measurement is fast, requires a small sample volume, and is an excellent method for quality control during and after synthesis.
V. Interrelation of Molecular Structure and Physical Properties
The physical properties of tert-butyl ethyl oxalate are a direct consequence of its molecular structure. The diagram below illustrates these fundamental relationships.
Caption: Relationship between molecular structure and the physical properties of tert-butyl ethyl oxalate.
The polar oxalate core contributes to significant dipole-dipole forces, which, combined with the overall molecular weight, result in a high boiling point. However, the lack of an O-H bond prevents self-association via hydrogen bonding, making it less water-soluble than an alcohol of similar size. The bulky, nonpolar tert-butyl group, along with the ethyl group, dominates the molecule's character, leading to its moderate lipophilicity and solubility in organic solvents.
VI. Conclusion
Tert-butyl ethyl oxalate is a combustible, colorless liquid with a density slightly greater than water and a high boiling point at atmospheric pressure. Its asymmetric structure imparts a moderate degree of lipophilicity and poor aqueous solubility, characteristics that are critical for its application in organic synthesis. A thorough understanding of these physical properties, grounded in established experimental methodologies, is indispensable for its safe handling, effective use in research and development, and for the design of robust synthetic and purification protocols.
References
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Homework.Study.com. (n.d.). These are few questions of an ester lab: Describe the physical properties of each product that.... Retrieved from [Link][7]
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MySkinRecipes. (n.d.). Tert-butyl ethyl oxalate. Retrieved from [Link][5]
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National Center for Biotechnology Information. (n.d.). Tert-butyl ethyl oxalate. PubChem Compound Database. Retrieved from [Link][2]
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Chemspace. (n.d.). Tert-butyl ethyl oxalate - C8H14O4 | CSSB00000101623. Retrieved from [Link][4]
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ChemBK. (2024, April 10). Di-tert-butyl oxalate. Retrieved from [Link]
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Ataman Kimya. (n.d.). ETHYL OXALATE. Retrieved from [Link]
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